molecular formula C9H8BrF2N B12392618 Lsd1/2-IN-4

Lsd1/2-IN-4

Cat. No.: B12392618
M. Wt: 248.07 g/mol
InChI Key: VEESSMHTAMEHGS-YLWLKBPMSA-N
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Description

Lsd1/2-IN-4 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2 (LSD1 and LSD2). These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins.

Preparation Methods

The synthesis of Lsd1/2-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include optimization of reaction conditions to improve yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Lsd1/2-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Lsd1/2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1/2-IN-4 exerts its effects by inhibiting the activity of LSD1 and LSD2. These enzymes are responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in gene expression. The molecular targets and pathways involved include the histone proteins and the associated gene regulatory networks .

Comparison with Similar Compounds

Lsd1/2-IN-4 is unique in its ability to selectively inhibit both LSD1 and LSD2. Similar compounds include:

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

(1R,2S)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8+/m0/s1

InChI Key

VEESSMHTAMEHGS-YLWLKBPMSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)Br)F

Origin of Product

United States

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